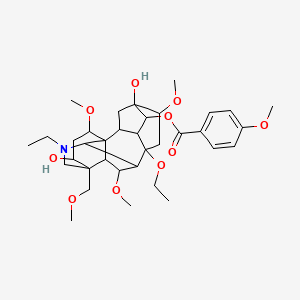
Acoforestinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乌头福林碱是一种从乌头属植物中分离得到的二萜生物碱 。它以其复杂的结构和重要的生物活性而闻名。 该化合物的分子式为 C35H51NO10,分子量为 645.79 g/mol 。 乌头福林碱主要用于药理学研究和作为参考标准 .
准备方法
化学反应分析
乌头福林碱会发生各种化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢气。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 此反应涉及添加氢气或去除氧气。常见的还原剂包括氢化锂铝和硼氢化钠。
从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会生成羟基化的衍生物,而还原可能会生成脱氧化的化合物 .
科学研究应用
乌头福林碱有几个科学研究应用,包括:
作用机制
乌头福林碱的确切作用机制尚未完全了解。 据信它通过与特定分子靶点和途径的相互作用发挥作用。 这些可能包括离子通道的调节、酶的抑制以及与细胞受体的相互作用 。需要进一步研究才能阐明所涉及的精确分子机制。
相似化合物的比较
乌头福林碱在二萜生物碱中是独一无二的,因为它具有特定的结构和生物活性。类似的化合物包括:
- 乌头碱
- 14-O-乙酰基萨沙乌头碱
- 维尔莫里安碱 C
- 维尔莫里安碱 D
- 塔拉提扎明
- 查斯曼宁
- 云乌头碱
这些化合物与乌头福林碱在结构上具有相似性,但其特定官能团和生物活性不同。 乌头福林碱的独特之处在于其特定官能团的组合及其独特的生物学效应 .
生物活性
Acoforestinine, a compound derived from the Aconitum plant species, is part of the C19-diterpenoid alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is structurally characterized as a C19-diterpenoid alkaloid. Its molecular structure includes specific functional groups that contribute to its biological activity. The compound is known for its high toxicity, which is a common feature among many alkaloids derived from Aconitum species.
1. Neurotoxicity and Cardiovascular Effects
This compound exhibits significant neurotoxic effects, primarily through its interaction with voltage-gated sodium channels. This interaction can lead to depolarization of neuronal membranes, resulting in symptoms such as paralysis and respiratory failure. Studies indicate that this compound has a lethal dose comparable to other potent alkaloids like aconitine, with effects manifesting at doses as low as 46.4 µg/kg in animal models .
2. Antitumor Activity
Recent investigations have highlighted the potential of this compound in cancer treatment. In vitro studies show that certain derivatives of C19-diterpenoid alkaloids exhibit anti-proliferative effects against various cancer cell lines. For instance, modified forms of this compound have demonstrated the ability to inhibit tumor growth in specific models, suggesting a promising avenue for anticancer drug development .
3. Analgesic Properties
Research has also pointed towards the analgesic properties of this compound. It has been noted that compounds within the Aconitum genus can provide pain relief through modulation of neurotransmitter systems and pain pathways. The analgesic effects may be attributed to its action on nicotinic acetylcholine receptors and other related pathways .
The mechanisms by which this compound exerts its biological effects are complex and multifaceted:
- Voltage-Gated Sodium Channel Modulation : this compound interacts with sodium channels, leading to altered excitability in neurons and muscle cells. This mechanism underlies both its neurotoxic and analgesic properties.
- Inhibition of Tumor Cell Proliferation : The compound may induce apoptosis in cancer cells through various signaling pathways, including those involved in cell cycle regulation and programmed cell death.
- Cholinergic Activity : By acting on nicotinic receptors, this compound can modulate cholinergic signaling, contributing to both its analgesic effects and potential neurotoxic outcomes.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Acute Toxicity : An experimental study conducted on NMRI mice revealed that intravenous administration of this compound resulted in significant neurotoxic symptoms, including convulsions and respiratory distress at doses starting from 46.4 µg/kg .
- Antitumor Efficacy : In vitro studies using various cancer cell lines demonstrated that modified forms of this compound could significantly reduce cell viability, indicating its potential as an anticancer agent .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
属性
IUPAC Name |
[8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCOIJNAMJAFSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Acoforestinine and where is it found?
A1: this compound is a diterpenoid alkaloid. It has been isolated from the roots of the plant Aconitum forrestii Stapf []. It has also been found in other Aconitum species, including Aconitum episcopale Levl. [] and Aconitum handelianum [].
Q2: What is the structure of this compound?
A2: While the exact molecular formula and weight are not provided in the abstracts, the structure of this compound has been elucidated using spectral data and its relationship to other known alkaloids [, , ]. Furthermore, the structure and stereochemistry of this compound have been confirmed through X-ray crystallography [].
Q3: Has this compound been found in other plant species besides Aconitum forrestii Stapf?
A3: Yes, this compound has been isolated from at least two other Aconitum species: Aconitum episcopale Levl. [] and Aconitum handelianum []. This suggests that this compound might be present in other, yet unstudied, Aconitum species as well.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














